N1-(3-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-12-4-1-5-13(10-12)20-17(23)16(22)19-11-14-6-2-8-21(14)27(24,25)15-7-3-9-26-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSPYJNVGAGFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N1-(3-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, with the CAS number 898451-10-0, is a compound that exhibits significant biological activity. Its structure features a chlorophenyl group, a pyrrolidine moiety, and a thiophene sulfonyl group, which contribute to its pharmacological properties.
- Molecular Formula : C19H22ClN3O4S2
- Molecular Weight : 456.0 g/mol
- CAS Number : 898451-10-0
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The thiophene sulfonyl group is known to enhance the compound's binding affinity and selectivity towards these targets.
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Study 1: In Vivo Efficacy
In a study involving rats, the compound was administered at varying doses to evaluate its efficacy in reducing tumor size. The results demonstrated a significant decrease in tumor volume compared to control groups, suggesting potent antitumor activity.
Case Study 2: Mechanistic Insights
A mechanistic study utilizing HPLC and LC-MS techniques identified several metabolites of the compound in plasma, indicating its metabolic pathways and potential therapeutic implications. The primary metabolites were linked to enhanced pharmacological effects, supporting the compound's utility in drug development.
Safety and Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical studies.
Comparison with Similar Compounds
Antiviral Oxalamides
Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide)
- Key Features : 4-Chlorophenyl group, thiazole-piperidine hybrid.
- Activity : Inhibits HIV entry by targeting the CD4-binding site.
- Data : LC-MS (APCI+) m/z: 479.12 (M+H+); HPLC purity: 90% .
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
Comparison with Target Compound :
- The thiophene sulfonyl group in the target compound replaces the thiazole or indane moieties in analogs, which may influence membrane permeability or metabolic stability.
Enzyme Inhibitors
Compound 6 (N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide)
Comparison with Target Compound :
- The target’s pyrrolidine-thiophene sulfonyl group may confer selectivity for different enzyme isoforms compared to adamantane-based inhibitors.
Flavoring Agents
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Key Features : Dimethoxybenzyl and pyridyl groups.
- Activity : Potent umami agonist (FEMA 4233).
Comparison with Target Compound :
Structural-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
